

Technical Application Note: Optimization of Ticarcillin/Clavulanate (Timentin) in Research Workflows

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Compound of Interest

Compound Name: *Ticarcillin (sodium)*

Cat. No.: *B12420698*

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Introduction & Mechanism of Action

Ticarcillin/Clavulanate (formerly marketed as Timentin) is a synergistic antimicrobial combination essential in modern biotechnology, particularly in plant tissue culture and microbiological research. While its clinical use has waned in favor of newer carbapenems, it remains the "Gold Standard" for eliminating *Agrobacterium tumefaciens* following plant transformation due to its high efficacy and low phytotoxicity compared to carbenicillin or cefotaxime.

The Synergistic Mechanism

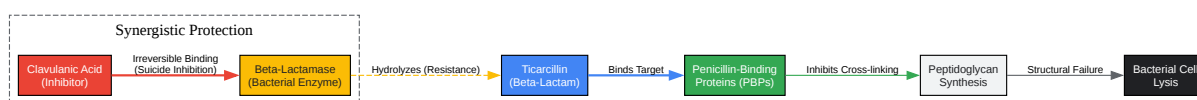
The combination addresses the primary resistance mechanism in Gram-negative bacteria: beta-lactamase production.

- Ticarcillin: A carboxypenicillin that inhibits peptidoglycan cross-linking by binding to Penicillin-Binding Proteins (PBPs), leading to cell lysis.

- Clavulanic Acid: A "suicide inhibitor" containing a beta-lactam ring. It binds irreversibly to serine beta-lactamases, preventing them from hydrolyzing the ticarcillin.

Visualizing the Interaction

The following diagram illustrates how Clavulanate protects Ticarcillin, allowing it to reach its target.



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Figure 1: Mechanism of Action.[1][2] Clavulanic acid neutralizes Beta-Lactamase, allowing Ticarcillin to bind PBPs and induce cell lysis.

Protocol: Stock Solution Preparation

Critical Note: Ticarcillin is hygroscopic and heat-sensitive. NEVER autoclave Timentin solutions.

Materials

- Ticarcillin Disodium / Clavulanate Potassium powder (15:1 ratio).[3]
- Sterile Deionized Water (Milli-Q or equivalent).
- 0.22 μm PES (Polyethersulfone) syringe filter.
- Sterile cryovials.

Step-by-Step Methodology

- Calculation: The standard stock concentration is 100 mg/mL or 150 mg/mL.

- Note: Calculations are usually based on the combined weight of the 15:1 mixture.
- Solubilization: Weigh the powder in a sterile container. Add sterile water to approximately 80% of the final volume. Vortex gently until fully dissolved.
 - Caution: The solution may warm slightly (exothermic).
- Volume Adjustment: Adjust to final volume with sterile water.
- Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile receiver.
- Aliquot & Storage: Dispense into single-use aliquots (e.g., 1 mL or 5 mL) to avoid freeze-thaw cycles.
 - Storage: -20°C (Stable for 6-12 months).
 - Thawed Stability: Use within 24 hours at 4°C. Discard if color turns dark yellow/brown.

Application Note: Agrobacterium Elimination in Plant Tissue Culture^{[4][5][6]}

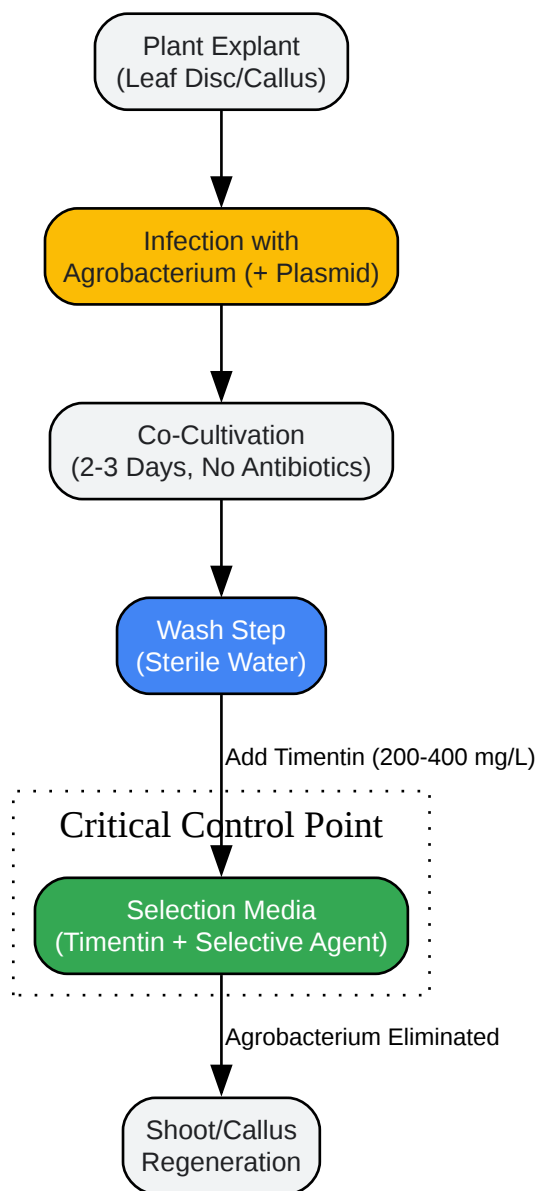
This is the primary research application for Timentin. Unlike carbenicillin, Timentin does not break down into auxin-like byproducts (phenylacetic acid), making it superior for regeneration protocols where hormonal balance is critical.

Comparative Efficacy Data

The following table summarizes why Timentin is preferred over alternatives for Agrobacterium suppression.

Antibiotic	Typical Conc. [1][3][4][5][6] [7][8] (mg/L)	Phytotoxicity	Effect on Regeneration	Mechanism of Phytotoxicity
Timentin	150 - 400	Low	Neutral	Minimal interaction with plant hormones.
Carbenicillin	200 - 500	Moderate	Inhibitory	Degrades to auxin analogs; alters callus morphology.
Cefotaxime	250 - 500	Low/Mod	Variable	Can inhibit shoot regeneration in some species.

Workflow: Post-Transformation Selection



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Figure 2: Plant Transformation Workflow. Timentin is introduced at the Selection stage to eliminate bacterial vectors without harming plant tissue.

Protocol Details

- Media Preparation: Prepare MS (Murashige & Skoog) media with agar and autoclave.
- Cooling: Allow media to cool to 45-50°C in a water bath.
 - Warning: Adding Timentin above 50°C causes rapid degradation.

- Incorporation: Add the filter-sterilized Timentin stock to a final concentration of 200 mg/L (standard) up to 400 mg/L (for recalcitrant *Agrobacterium* strains).
- Pouring: Mix gently by swirling (avoid bubbles) and pour plates.
- Use: Transfer washed explants onto the media. Subculture every 2 weeks to fresh Timentin-containing media until *Agrobacterium* is undetectable (usually 4-8 weeks).

Application Note: MIC Determination (Research)

While clinical breakpoints are largely historical, researchers often need to determine Minimum Inhibitory Concentrations (MIC) for environmental isolates or multi-drug resistant (MDR) *Pseudomonas*.

Broth Microdilution Protocol

Objective: Determine the MIC of Ticarcillin/Clavulanate against a Gram-negative isolate.

- Inoculum Prep: Prepare a 0.5 McFarland standard bacterial suspension ($\sim 1.5 \times 10^8$ CFU/mL) in saline. Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Plate Setup: Use a 96-well round-bottom plate.
- Antibiotic Dilution:
 - Add 100 μ L of CAMHB to columns 2-12.
 - Add 200 μ L of Timentin stock (adjusted to 2x highest desired concentration) to column 1.
 - Perform serial 2-fold dilutions from column 1 to 10. Discard 100 μ L from column 10.
 - Note: The Clavulanic acid concentration is often fixed (e.g., constant 2 μ g/mL) or tested at a fixed ratio (15:1) depending on the specific research standard (CLSI vs. EUCAST methodologies differ here; for Timentin, a fixed ratio is common in older literature).
- Inoculation: Add 100 μ L of the diluted bacterial suspension to wells 1-11 (Well 11 is the Growth Control). Well 12 is the Sterility Control.

- Incubation: 37°C for 16-20 hours (aerobic).
- Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Reference Breakpoints (Historical/Research Use Only)

Note: These values are based on historical CLSI standards for *Pseudomonas aeruginosa* and are for research benchmarking, not clinical diagnosis.

- Susceptible (S): $\leq 64 \mu\text{g/mL}$
- Intermediate (I): - (Gap often exists or varies by standard)
- Resistant (R): $\geq 128 \mu\text{g/mL}$

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